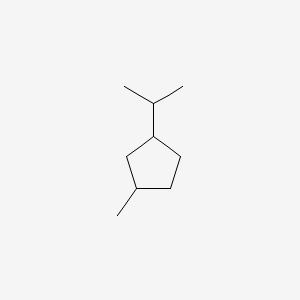
Cyclopentane, 1-methyl-3-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane, 1-methyl-3-(1-methylethyl)-, also known as 1-methyl-3-isopropylcyclopentane, is a cycloalkane with the molecular formula C₉H₁₈ and a molecular weight of 126.2392 g/mol . This compound is a derivative of cyclopentane, where one hydrogen atom is replaced by a methyl group and another by an isopropyl group. It is a colorless liquid with a characteristic odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, 1-methyl-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the alkylation of cyclopentane with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, cyclopentane, 1-methyl-3-(1-methylethyl)- can be produced through catalytic hydrogenation of the corresponding cyclopentene derivative. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in cyclopentene to a single bond, yielding the desired cyclopentane derivative.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane, 1-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of cyclopentane, where the halogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), isopropyl chloride (C₃H₇Cl)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclopentane derivatives
Wissenschaftliche Forschungsanwendungen
Cyclopentane, 1-methyl-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: This compound is used in the study of biological membranes and lipid bilayers due to its hydrophobic nature.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Cyclopentane, 1-methyl-3-(1-methylethyl)- is used in the production of specialty chemicals and as a component in various industrial formulations.
Wirkmechanismus
The mechanism of action of cyclopentane, 1-methyl-3-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclopentane, 1-methyl-3-(1-methylethyl)- can be compared with other similar compounds, such as:
Cyclopentane: The parent compound, which lacks the methyl and isopropyl substituents.
1-Methylcyclopentane: A derivative with only a methyl group attached to the cyclopentane ring.
1-Isopropylcyclopentane: A derivative with only an isopropyl group attached to the cyclopentane ring.
Uniqueness
The presence of both methyl and isopropyl groups in cyclopentane, 1-methyl-3-(1-methylethyl)- imparts unique chemical and physical properties, making it distinct from its analogs. These substituents influence its reactivity, solubility, and interactions with other molecules, enhancing its utility in various applications.
Eigenschaften
CAS-Nummer |
53771-88-3 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
1-methyl-3-propan-2-ylcyclopentane |
InChI |
InChI=1S/C9H18/c1-7(2)9-5-4-8(3)6-9/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
CDTDMKCVKCGRPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















